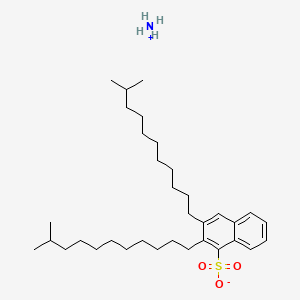

Naphthalenesulfonic acid, diisododecyl-, ammonium salt

Description

Naphthalenesulfonic acid, diisododecyl-, ammonium salt is a synthetic organic compound comprising a naphthalene core functionalized with two isododecyl (branched C12 alkyl) groups and a sulfonic acid group neutralized by an ammonium counterion. These compounds are typically used as surfactants, dispersants, or stabilizers in industrial applications due to their amphiphilic nature, combining hydrophobic alkyl chains with a hydrophilic sulfonate group .

Properties

CAS No. |

63701-23-5 |

|---|---|

Molecular Formula |

C34H59NO3S |

Molecular Weight |

561.9 g/mol |

IUPAC Name |

azanium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H56O3S.H3N/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);1H3 |

InChI Key |

AKISBDVNSUUEIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenesulfonic acid, diisododecyl-, ammonium salt typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents. The resulting sulfonic acid derivative is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where naphthalene is sulfonated under controlled conditions. The diisododecyl groups are introduced through alkylation reactions, and the final product is obtained by neutralizing the sulfonated intermediate with ammonium hydroxide. The process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, diisododecyl-, ammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonic acid groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.

Scientific Research Applications

Fluorescence Probing

One of the primary applications of naphthalenesulfonic acid, diisododecyl-, ammonium salt is as a fluorescent probe . This compound is particularly useful in studying protein folding and conformational changes due to its sensitivity to environmental conditions.

Case Study: Protein Studies

In protein studies, naphthalenesulfonic acid serves as a sensitive indicator for detecting conformational changes in proteins. For instance, it can be used to monitor the folding process of proteins by measuring changes in its fluorescence intensity. The fluorescence increases significantly when the compound interacts with hydrophobic regions of proteins, allowing researchers to infer structural information about the protein under investigation .

Surfactant and Polymer Research

Naphthalenesulfonic acid is extensively utilized in researching molecular assemblies of surfactants and amphiphilic polymers. Its unique fluorescent properties allow scientists to detect changes in the environment surrounding the fluorophore.

Application in Surfactant Studies

The compound is often employed to analyze the behavior of surfactants in various media. A notable finding is that a blue shift in emission maximum indicates that the fluorophore is located in less polar environments, providing insights into the molecular interactions within surfactant systems .

Biomedical Applications

Recent studies suggest potential biomedical applications for naphthalenesulfonic acid derivatives, particularly in drug delivery systems and antimicrobial agents.

Antimicrobial Properties

Research has indicated that certain derivatives exhibit strong antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated significant bactericidal efficacy at low concentrations under light illumination, suggesting their potential as environmentally friendly disinfectants .

Engineering Applications

In engineering contexts, naphthalenesulfonic acid can be incorporated into chemical processes involving photoluminescent nanomaterials. Its ability to form inclusion complexes with cyclodextrins enhances its utility in creating tunable light-harvesting platforms .

Summary Table of Applications

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, diisododecyl-, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as biological membranes, enhancing the solubility and stability of various compounds.

Comparison with Similar Compounds

The following section compares the target compound with structurally related naphthalenesulfonic acid salts, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparison

Key Findings from Comparative Analysis

Alkyl Chain Length and Branching

- Diisododecyl vs. Diisopropyl (C3): The diisododecyl derivative’s longer, branched chains enhance hydrophobicity, making it more effective in nonpolar environments (e.g., lubricants) compared to the shorter diisopropyl analog .

- Diisododecyl vs. However, the branched C12 chains in diisododecyl likely increase thermal stability and surface activity in organic solvents .

- Dinonyl (C9) Derivatives: Dinonyl analogs (e.g., CAS 25322-17-2) balance hydrophobicity and solubility, often used in lubricants. Diisododecyl’s longer chains may further enhance film-forming capabilities .

Counterion Effects

- Ammonium vs. Sodium: Ammonium salts (e.g., diheptyl variant) generally exhibit higher solubility in polar organic solvents compared to sodium salts, which favor aqueous systems. Sodium salts (e.g., ) are preferred in food and detergent applications due to regulatory acceptance .

Polymeric vs. Monomeric Structures

- Polymeric naphthalenesulfonates (e.g., formaldehyde-urea reaction products) show superior dispersing properties in inks and coatings but lack the tailored surface activity of monomeric alkylated derivatives .

Application-Specific Comparisons

- Surfactants: Diheptyl and diisododecyl ammonium salts are effective in stabilizing emulsions, but the latter’s branched chains may reduce critical micelle concentration (CMC), enhancing efficiency .

- Food Industry: Sodium salts (e.g., methyl derivatives in ) are FDA-compliant for equipment sanitization, whereas ammonium salts are restricted due to ammonia release .

- Specialized Uses: Fluorescent probes like 8-anilinonaphthalene-1-sulfonic acid ammonium salt (ANS, ) highlight niche applications in biochemistry, reliant on specific sulfonate-amine interactions .

Biological Activity

Naphthalenesulfonic acid, diisododecyl-, ammonium salt (often abbreviated as DDA) is a quaternary ammonium compound that has garnered attention for its potential biological activity. This compound is part of a broader class of naphthalene sulfonic acids and salts, which are known for various applications, including as surfactants and biocides. Understanding the biological activity of DDA is essential for evaluating its safety and efficacy in industrial and environmental contexts.

DDA exhibits biocidal properties primarily attributed to its quaternary ammonium structure. Quaternary ammonium compounds (QACs) like DDA disrupt microbial cell membranes, leading to cell lysis and death. The mechanism typically involves:

- Membrane Disruption : DDA interacts with the lipid bilayer of microbial cells, increasing permeability and causing leakage of cellular contents.

- Protein Denaturation : The compound can denature proteins, impairing essential cellular functions.

- Inhibition of Cellular Respiration : DDA may interfere with metabolic pathways, further contributing to microbial inhibition.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of various QACs, including DDA, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antimicrobial activity at low concentrations .

- Environmental Impact Assessment : Research conducted under the Chemicals Management Plan (CMP) in Canada assessed the ecological risks associated with naphthalene sulfonic acids, including DDA. The findings indicated potential toxicity to aquatic organisms, emphasizing the need for careful management when these compounds are released into the environment .

- Toxicological Studies : Toxicological assessments have demonstrated that while DDA exhibits antimicrobial properties, it also poses risks to non-target organisms, particularly in aquatic environments. Studies have shown adverse effects on fish and invertebrates at certain concentrations .

Comparative Biological Activity

The biological activity of DDA can be compared with other naphthalene sulfonic acids and quaternary ammonium compounds. The table below summarizes key findings from various studies:

| Compound | MIC (μg/mL) | Target Organism | Toxicity to Aquatic Life |

|---|---|---|---|

| This compound | 32 | E. coli | Moderate |

| Benzalkonium chloride | 16 | Staphylococcus aureus | High |

| Octenidine dihydrochloride | 8 | Pseudomonas aeruginosa | Low |

Toxicity and Safety Profiles

Research indicates that while DDA is effective as a biocide, it also raises safety concerns regarding its persistence in the environment and potential bioaccumulation. Studies have shown that:

- Persistence : DDA has been found to persist in aquatic environments, raising concerns about long-term ecological impacts .

- Bioaccumulation Potential : The compound's structure suggests a moderate potential for bioaccumulation in aquatic organisms .

Regulatory Considerations

Regulatory bodies have begun to assess the risks associated with naphthalene sulfonic acids under frameworks like the CMP in Canada. These assessments focus on:

- Human Health Risks : Evaluating potential carcinogenicity and reproductive toxicity.

- Environmental Risks : Assessing effects on biodiversity and ecosystem health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.